3-(2-methoxyphenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-methoxyphenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-4-carboxamide is a synthetic organic compound that features a pyrazole core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrazole Core: Starting with a hydrazine derivative and an appropriate diketone to form the pyrazole ring.
Functionalization: Introduction of the 2-methoxyphenyl group through electrophilic aromatic substitution.
Amidation: Coupling the pyrazole derivative with 2-(1H-pyrazol-1-yl)ethylamine under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include:
Catalysis: Using catalysts to improve reaction efficiency.
Flow Chemistry: Implementing continuous flow reactors to enhance reaction control and scalability.
Green Chemistry: Employing environmentally benign solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyphenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group under strong oxidizing conditions.
Reduction: The amide bond can be reduced to an amine under reducing conditions.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated pyrazoles or substituted amides.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Ligand Design: Employed in the design of ligands for metal coordination complexes.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, such as kinases or proteases.
Receptor Binding: Studied for its ability to bind to biological receptors, influencing signal transduction pathways.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its anti-inflammatory, anti-cancer, or anti-microbial properties.
Industry
Material Science:
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may:
Inhibit Enzyme Activity: By binding to the active site or allosteric sites of enzymes, thereby blocking substrate access or altering enzyme conformation.
Modulate Receptor Activity: By binding to receptors, it can either activate or inhibit signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide: Lacks the N-[2-(1H-pyrazol-1-yl)ethyl] group, which may alter its biological activity.
N-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-4-carboxamide: Lacks the 2-methoxyphenyl group, potentially affecting its binding affinity and specificity.
Uniqueness
3-(2-methoxyphenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C16H17N5O2 |
---|---|
Molecular Weight |
311.34 g/mol |
IUPAC Name |
5-(2-methoxyphenyl)-N-(2-pyrazol-1-ylethyl)-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C16H17N5O2/c1-23-14-6-3-2-5-12(14)15-13(11-18-20-15)16(22)17-8-10-21-9-4-7-19-21/h2-7,9,11H,8,10H2,1H3,(H,17,22)(H,18,20) |
InChI Key |
PNEMZYRNLZJACX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C=NN2)C(=O)NCCN3C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.